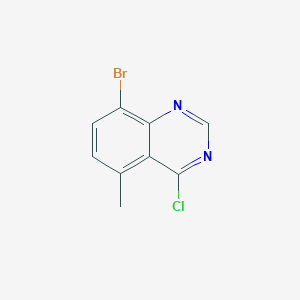

8-Bromo-4-chloro-5-methylquinazoline

Description

Properties

IUPAC Name |

8-bromo-4-chloro-5-methylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c1-5-2-3-6(10)8-7(5)9(11)13-4-12-8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYVXAMPWFNSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)N=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-chloro-5-methylquinazoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-methylquinazoline.

Bromination: The bromination of 4-chloro-5-methylquinazoline is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-chloro-5-methylquinazoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of quinazoline derivatives with different oxidation states.

Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents such as DMF or DMSO at elevated temperatures.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

8-Bromo-4-chloro-5-methylquinazoline has a wide range of applications in scientific research:

Medicinal Chemistry: It serves as a key intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.

Biological Studies: The compound is used in the development of probes and inhibitors for studying biological pathways and molecular targets.

Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.

Agrochemicals: The compound is utilized in the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 8-Bromo-4-chloro-5-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes critical for bacterial survival . The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

4-Chloroquinazoline: Lacks the bromine and methyl groups, resulting in different reactivity and biological activity.

5-Methylquinazoline: Lacks the bromine and chlorine atoms, affecting its chemical properties and applications.

8-Bromoquinazoline:

Uniqueness

8-Bromo-4-chloro-5-methylquinazoline is unique due to the presence of both bromine and chlorine atoms, along with a methyl group, which collectively enhance its reactivity and versatility in chemical synthesis. These substituents also contribute to its distinct biological activities, making it a valuable compound in various research and industrial applications .

Biological Activity

8-Bromo-4-chloro-5-methylquinazoline is a halogenated quinazoline derivative noted for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy, antibacterial treatments, and as a molecular probe in biological research.

Chemical Structure and Properties

The compound features a quinazoline core with the following structural attributes:

- Bromine at position 8

- Chlorine at position 4

- Methyl group at position 5

These substituents significantly influence its reactivity and biological interactions, enhancing its potential as a therapeutic agent.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit various kinases implicated in cancer cell proliferation and modulate the activity of enzymes critical for bacterial survival .

Anticancer Properties

Recent studies have highlighted the compound's efficacy against several cancer cell lines. For instance, in a screening against human colorectal carcinoma (HCT-116) and glioblastoma (T98G) cell lines, certain derivatives exhibited significant antiproliferative effects, with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HCT-116 | 10b | 2.8 |

| T98G | 10b | 2.0 |

These results suggest that modifications to the quinazoline structure can enhance anticancer activity, potentially leading to more effective treatments.

Antibacterial Activity

Beyond anticancer effects, this compound has shown promise as an antibacterial agent. Its structural characteristics allow it to target bacterial enzymes effectively, although specific studies detailing its antibacterial potency are still emerging.

Case Studies

-

Synthesis and Evaluation of Quinazoline Derivatives :

A study synthesized various quinazoline derivatives, including this compound, and evaluated their activities against multiple tumor cell lines. The findings indicated that the presence of halogens significantly influenced the compounds' cytotoxicity, with certain derivatives achieving over 75% inhibition of cell proliferation at concentrations as low as 50 µM . -

Dual-target Inhibition :

Another research effort focused on designing inhibitors that co-target poly (ADP-ribose) polymerase (PARP1) and bromodomain-containing proteins. The study found that compounds related to quinazolines could induce apoptosis in breast cancer cells by simultaneously inhibiting these critical pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloroquinazoline | Lacks bromine and methyl groups | Reduced reactivity and biological activity |

| 5-Methylquinazoline | Lacks bromine and chlorine | Altered chemical properties |

| 8-Bromoquinazoline | Bromine at position 8 | Different pharmacological profile |

This comparison illustrates how the presence of specific halogens affects both reactivity and biological activity.

Q & A

Basic Research Questions

Q. What are the critical storage and handling protocols for 8-Bromo-4-chloro-5-methylquinazoline to ensure stability?

- Answer : The compound must be stored under an inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent degradation. Use airtight containers to avoid moisture absorption. Hazard statements (H302, H315, H319, H335) indicate risks of toxicity, skin/eye irritation, and respiratory irritation. Personal protective equipment (PPE) such as gloves, goggles, and lab coats are mandatory during handling .

Q. Which analytical techniques are essential for characterizing this compound?

- Answer :

- NMR Spectroscopy : For structural confirmation of the quinazoline core and substituent positions.

- Mass Spectrometry (MS) : To verify molecular weight (257.51 g/mol) and purity.

- HPLC : To assess chemical purity (>95% recommended for reproducibility).

- X-ray Crystallography : Optional for resolving crystal structure and regiochemistry .

Advanced Research Questions

Q. How can multi-step synthetic routes for this compound be optimized for higher yield and regioselectivity?

- Answer :

- Step 1 : Start with a quinazoline precursor (e.g., 4-chloro-5-methylquinazoline).

- Step 2 : Bromination at the 8-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids).

- Key Variables : Temperature (70–80°C), solvent polarity (e.g., DCM or CCl₄), and reaction time (12–24 hrs). Monitor via TLC or HPLC to avoid over-bromination.

- Yield Optimization : Use inert atmospheres to suppress side reactions .

Q. How should researchers address contradictory reports on the biological activity of halogenated quinazolines in literature?

- Answer :

- Hypothesis Testing : Systematically vary substituents (e.g., bromo vs. chloro groups) to isolate their effects.

- Comparative Assays : Use standardized cell lines (e.g., HeLa for anticancer studies) and controls.

- Data Triangulation : Combine enzymatic assays (e.g., kinase inhibition), molecular docking, and pharmacokinetic studies to resolve discrepancies.

- Example : Structural analogs like 8-Bromo-8H-quinazolin-4-one show anticancer potential, suggesting bromine’s role in enhancing cytotoxicity .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

- Answer :

- Directing Groups : Utilize existing substituents (e.g., methyl at 5-position) to guide electrophiles.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at electron-deficient positions.

- Catalysts : Lewis acids (e.g., FeCl₃) enhance selectivity for meta/para positions.

- Case Study : Similar compounds (e.g., 2-Bromo-5-chloroquinazoline) show regioselectivity trends influenced by halogen electronegativity .

Q. How can computational methods predict the reactivity of this compound in drug discovery?

- Answer :

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., bromine’s electrophilic nature).

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein kinases).

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity.

- Validation : Cross-check with experimental IC₅₀ values and crystallographic data .

Data Analysis and Experimental Design

Q. What methodologies resolve conflicting data on the compound’s pharmacokinetic properties?

- Answer :

- In Vitro/In Vivo Correlation : Compare metabolic stability in liver microsomes (e.g., human vs. murine) with plasma clearance studies.

- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic pathways.

- Statistical Analysis : Apply ANOVA to assess variability across assays and replicate experiments .

Q. How do substituent positions influence the compound’s interaction with biological targets?

- Answer :

Safety and Compliance

Q. What are the key safety protocols for scaling up reactions involving this compound?

- Answer :

- Ventilation : Use fume hoods to manage volatile byproducts (e.g., HBr).

- Waste Management : Neutralize halogenated waste with sodium bicarbonate before disposal.

- Emergency Protocols : Train staff on first-aid measures for skin contact (flush with water for 15 mins) and inhalation (move to fresh air) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.